N-[(3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]-2-(4-methylpyridin-3-yl)acetamide
Description
N-[(3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]-2-(4-methylpyridin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with benzyl and phenyl groups, and an acetamide moiety attached to a methylpyridine ring. Its unique structure suggests it may have interesting chemical properties and biological activities.
Properties
IUPAC Name |
N-[(3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]-2-(4-methylpyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O/c1-19-12-13-26-15-22(19)14-25(29)27-24-18-28(16-20-8-4-2-5-9-20)17-23(24)21-10-6-3-7-11-21/h2-13,15,23-24H,14,16-18H2,1H3,(H,27,29)/t23-,24+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMAYMGWEXZXSK-BJKOFHAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CC(=O)NC2CN(CC2C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NC=C1)CC(=O)N[C@@H]2CN(C[C@H]2C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]-2-(4-methylpyridin-3-yl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the pyrrolidine derivative with 4-methylpyridine-3-acetic acid under appropriate conditions, such as the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]-2-(4-methylpyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like sodium hydride or organolithium reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce the corresponding amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in receptor studies or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, possibly as an analgesic or anti-inflammatory agent.
Industry: Could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-[(3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]-2-(4-methylpyridin-3-yl)acetamide exerts its effects would depend on its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity through competitive inhibition or allosteric modulation. The exact pathways involved would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
Similar Compounds
N-[(3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]-2-(4-methylpyridin-3-yl)acetamide: can be compared with other pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both aromatic and heteroaromatic rings, which may confer unique binding properties and biological activities compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
